molecular formula C36H70O19 B8252034 Hydroxyethyl cellulose

Hydroxyethyl cellulose

Cat. No.: B8252034
M. Wt: 806.9 g/mol
InChI Key: DFJVHKAPIXJTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cellulose hydroxyethylate, more commonly known in research as Hydroxyethyl Cellulose (HEC), is a non-ionic, water-soluble polymer derived from cellulose . It is synthetically produced by the alkali-catalyzed reaction of cellulose with ethylene oxide, a process which substitutes hydroxyethyl groups onto the cellulose backbone, resulting in a polymer with a variable molecular weight and high water solubility . Its key properties, including solubility, viscosity, and gel strength, are determined by its degree of substitution (DS) and molar substitution (MS), providing researchers with a tunable material for a wide range of applications . The mechanism of action for HEC's primary function as a thickener and gelling agent is rooted in its ability to form an extensive network of hydrogen bonds with water molecules . Upon dissolution, the long polymer chains uncoil and expand, significantly increasing the viscosity of the aqueous solution and forming clear, stable gels . This same mechanism allows it to act as a stabilizer in emulsions by increasing the viscosity of the continuous phase and providing steric stabilization, which prevents droplet coalescence . Furthermore, HEC exhibits excellent film-forming capabilities, where the evaporation of water from its solution leaves behind a continuous, flexible, and transparent polymer matrix . In pharmaceutical research, HEC is extensively utilized as an excipient. It functions as a binder and controlled-release agent in solid dosage forms, a thickener in oral suspensions, and a mucoadhesive agent in ophthalmic formulations like artificial tears to prolong the drug's contact time on the ocular surface . Its biocompatibility and role as a drug carrier are also key areas of investigation, as it can form viscous gels that entrap drug molecules and facilitate diffusion across biological membranes . A prominent and growing area of research for HEC is in the field of biomaterials and tissue engineering. Its biocompatibility and biodegradability make it a promising polymer for fabricating 3D scaffolds and hydrogels . Studies have demonstrated that crosslinked HEC scaffolds can exhibit porous microarchitectures, desirable mechanical properties comparable to native tissues like cartilage, and significant biocompatibility that supports cell attachment and proliferation . These characteristics make HEC a versatile platform for developing novel strategies in regenerative medicine . Additional research applications include its use in developing functional composite films for eco-friendly food packaging, where it contributes to mechanical strength, UV shielding, and controlled permeability , and in advanced material science for designing flexible, high-refractive-index composites for optical devices and "green" dielectrics for capacitors . For laboratory use, it is recommended to add HEC powder to room temperature water with a neutral pH to prevent lumping, after which the hydrated solution can be heated and its pH adjusted as needed for the specific experimental protocol .

Properties

IUPAC Name

1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVHKAPIXJTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Details MSDS
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

9004-62-0
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Melting Point

Decomposes at 205ºC as Cellosize
Details Cellosize product information
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Preparation Methods

Cellulose Source Requirements

Industrial preparation of cellulose hydroxyethylate begins with selecting high-purity cellulose sources. Wood pulp (softwood or hardwood), cotton linters, and microcrystalline cellulose are preferred due to their high degree of polymerization (DP ≥ 1000). The DP directly influences the viscosity and mechanical properties of the final product. For instance, wood pulp with DP 1200–1500 yields HEC with viscosity ranges of 1,000–30,000 mPa·s (2% aqueous solution at 20°C).

Pulp Activation and Swelling

Cellulose must undergo activation to break its crystalline structure and increase reactivity. This involves:

  • Alkaline treatment : Immersing cellulose in 18–25% sodium hydroxide (NaOH) solution at 15–35°C for 15–90 minutes. The NaOH-to-cellulose mass ratio is critical, typically 25–35%.

  • Solvent-assisted swelling : Combining NaOH with solvents like isopropanol, ethanol, or acetone (6:1 to 8:1 solvent-to-water ratio) to penetrate cellulose fibers. For example, a mixture of isopropanol (6.1 parts), ethanol (0.5 parts), and water (0.9 parts) achieves optimal swelling at 35°C.

Etherification Reaction Mechanisms

Primary Etherification

The activated cellulose reacts with ethylene oxide (EO) or ethylene chlorohydrin in a gas-phase or liquid-phase process. Key parameters include:

ParameterTypical RangeImpact on ProductSource
EO-to-cellulose ratio30–45% by massDetermines degree of substitution
Reaction temperature55–95°CHigher temps accelerate reaction
Reaction time70–100 minutesLonger times increase substitution
Pressure0.15–0.8 MPaPrevents EO vaporization

For example, a two-stage etherification process (Figure 1) first reacts 0.42 parts EO at 60°C for 85 minutes, achieving a molar substitution (MS) of 1.2–1.5.

Secondary Etherification

Partial neutralization with acetic acid (25–35% of cellulose mass) at 20–40°C precedes secondary EO addition (0.49 parts) at 70–110°C for 50–90 minutes. This step increases MS to 2.0–3.5, enhancing water solubility.

Reaction kinetics : The rate constant kk for secondary etherification follows:

k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}

where EaE_a ≈ 45–60 kJ/mol, depending on catalyst concentration.

Neutralization and Purification

Acid Neutralization

Post-etherification, residual NaOH is neutralized using acetic, hydrochloric, or citric acid (5–22% of cellulose mass). Maintaining pH 5.0–8.0 prevents depolymerization.

Solvent Extraction and Washing

Crude HEC is washed with aqueous ethanol (70–80%) or acetone to remove by-products (e.g., ethylene glycol, sodium acetate). Multi-stage countercurrent washing reduces salt content to <0.5%.

Drying and Milling

Spray-drying at 120–150°C produces fine powders (particle size 80–120 μm), while tray drying yields granules for high-viscosity grades.

Advanced Process Modifications

Crosslinking for Enzyme Resistance

Adding glyoxal (0.1–0.5% w/w) during neutralization creates temporary crosslinks, reducing susceptibility to cellulase degradation. This is critical for biomedical applications where enzyme-rich environments exist.

Continuous Reactor Systems

Tubular reactors with static mixers improve heat transfer and reduce reaction time by 40% compared to batch processes. For example, a pilot-scale system achieves MS 2.5 in 45 minutes at 85°C.

Quality Control and Characterization

Degree of Substitution (DS) Analysis

DS is measured via Zeisel gas chromatography, quantifying ethoxyl groups. Commercial HEC grades have DS 1.8–2.5.

Viscosity Profiling

Brookfield viscometers (20 rpm, spindle #4) classify products:

  • Low-viscosity: 100–1,000 mPa·s (e.g., Tylose HS 30000 YP2)

  • High-viscosity: 5,000–30,000 mPa·s

Thermal Stability

Thermogravimetric analysis (TGA) shows 5% weight loss at 220–240°C, confirming suitability for high-temperature applications like oil drilling fluids.

Industrial Case Studies

Kima Chemical’s Protocol

Kima’s method uses cotton linters, achieving 98% purity through:

  • Alkaline activation (25% NaOH, 30°C, 60 minutes)

  • Primary etherification (EO 40%, 70°C, 90 minutes)

  • Secondary etherification (EO 30%, 90°C, 120 minutes)

  • Ethanol washing (3 stages).

Patent CN108424465A Optimization

This method enhances yield (92% vs. industry average 85%) via:

  • Isopropanol/ethanol solvent blend

  • Two-stage EO addition with intermediate cooling .

Chemical Reactions Analysis

Types of Reactions: Cellulose hydroxyethylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Substitution: Various cellulose derivatives with different functional groups.

    Hydrolysis: Regenerated cellulose.

Scientific Research Applications

Pharmaceutical Applications

HEC is widely utilized in the pharmaceutical industry for its versatility and biocompatibility:

  • Drug Delivery Systems : HEC serves as a binder and thickener in tablet formulations. It aids in the sustained release of active pharmaceutical ingredients by forming a gel-like matrix that controls drug dissolution rates .
  • Ophthalmic Solutions : Its viscosity-enhancing properties make HEC an ideal component in eye drops, providing prolonged retention time on the ocular surface .
  • Wound Dressings : HEC is used in hydrogels for wound care applications due to its moisture-retaining capabilities and biocompatibility, promoting healing while minimizing scarring .

Food Industry Applications

In the food sector, this compound is valued for its stabilizing and thickening properties:

  • Food Stabilizer : HEC is commonly added to ice creams and dairy products to improve texture and prevent ice crystal formation during storage .
  • Encapsulation Agent : It is employed to encapsulate flavors and nutrients, enhancing their stability and release profiles in food products .
  • Film Formation : HEC-based films are explored for food packaging applications due to their mechanical strength and barrier properties against moisture and gases .

Cosmetic Applications

The cosmetic industry leverages HEC for its functional benefits:

  • Thickening Agent : HEC is widely used in lotions, creams, shampoos, and other personal care products to enhance viscosity and improve product texture .
  • Film Former : It helps form protective films on the skin or hair, providing a smooth application experience while retaining moisture .

Material Science Applications

HEC is increasingly being explored in materials science for innovative applications:

  • Biodegradable Films : Research has shown that HEC can be combined with other polymers to create biodegradable films with enhanced mechanical properties and UV protection, making them suitable for sustainable packaging solutions .
  • Adhesives : The compound's adhesive properties make it useful in formulating eco-friendly adhesives for various applications, including woodworking and construction .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating this compound into a formulation of vitamin B12 injections significantly extended the drug's efficacy by slowing its release rate. This application highlights HEC's role in improving therapeutic outcomes through controlled drug delivery systems .

Case Study 2: Food Packaging Innovation

Research involving HEC-based composite films revealed that by integrating polyvinyl alcohol and ε-polylysine as reinforcing agents, the resulting films exhibited excellent mechanical strength (95.9 MPa tensile strength) and UV-blocking capabilities (98.35% UV-A blocking), showcasing its potential as an alternative to conventional plastic packaging materials .

Mechanism of Action

The mechanism of action of cellulose hydroxyethylate involves its ability to form hydrogen bonds with water molecules, leading to the formation of a gel-like network. This network increases the viscosity of solutions and provides structural stability. In drug delivery systems, cellulose hydroxyethylate acts as a carrier, entrapping drug molecules and facilitating their controlled release across biological membranes .

Comparison with Similar Compounds

Key Properties:

  • CAS Number : 9004-62-0
  • Molecular Formula : (C6H10O5)n modified with hydroxyethyl groups.
  • Solubility: Soluble in water and polar organic solvents (e.g., ethanol, acetone) depending on the degree of substitution (DS) .
  • Thermal Stability : Stable up to 140°C, with degradation occurring at higher temperatures .
  • Applications : Widely used in pharmaceuticals (as a thickening agent), cosmetics (stabilizer), construction (water retention in cement), and hydrogels for biomedical applications .

Comparison with Similar Compounds

Cellulose hydroxyethylate belongs to a family of cellulose ethers, each with distinct substitution patterns and functional properties. Below is a detailed comparison with hydroxypropyl methylcellulose (HPMC), methyl cellulose (MC), and sodium carboxymethyl cellulose (CMC).

Solubility and Rheological Behavior

Compound Solubility Viscosity Profile Thermal Gelation
Cellulose Hydroxyethylate (HEC) Soluble in cold/hot water; compatible with organic solvents . Pseudoplastic behavior; viscosity stable across pH 2–12 . No thermal gelation; stable up to 140°C .
Hydroxypropyl Methylcellulose (HPMC) Soluble in cold water; precipitates above 50°C . High viscosity at low concentrations; shear-thinning . Forms gels upon heating (thermoresponsive) .
Methyl Cellulose (MC) Soluble in cold water; insoluble in hot water . Lower viscosity compared to HEC and HPMC . Strong thermal gelation above 50°C .
Sodium CMC Soluble in water; insoluble in organic solvents . High viscosity; sensitive to ionic strength . No thermal gelation; degrades at high temperatures .

Substitution Patterns and Functional Performance

  • HEC : Exhibits a uniform hydroxyethyl substitution along the cellulose backbone, enhancing water retention and film-forming capabilities. The DS typically ranges from 0.5 to 3.0, with higher DS improving solubility in organic solvents .
  • HPMC : Combines methyl and hydroxypropyl substitutions. Methyl groups provide thermal gelation, while hydroxypropyl groups improve solubility and prevent crystallization .
  • MC : Contains methyl groups only; lower substitution uniformity leads to reduced solubility and higher gelation temperatures compared to HEC .
  • CMC : Carboxymethyl substitution introduces anionic charges, making it pH-sensitive and highly effective in ionic environments .

Table 1: Comparative Analysis of Cellulose Ethers

Property HEC HPMC MC CMC
Substitution Type Hydroxyethyl Methyl/Hydroxypropyl Methyl Carboxymethyl
Ionic Nature Non-ionic Non-ionic Non-ionic Anionic
Thermal Stability (°C) 140 120 100 80
pH Stability Range 2–12 3–11 4–8 6–9
Key Application Hydrogels Drug delivery Food thickener Ionic gels

Q & A

Basic: What experimental parameters are critical for synthesizing cellulose hydroxyethylate with controlled molar substitution (MS)?

Answer:
The molar substitution (MS) of CHE—defined as the average number of hydroxyethyl groups per anhydroglucose unit—is controlled by reaction time, temperature, alkali concentration (e.g., NaOH), and the molar ratio of ethylene oxide to cellulose. A typical protocol involves:

  • Alkali activation : Pretreating cellulose with 10–20% NaOH to swell fibers and increase reactivity .
  • Etherification : Reacting with ethylene oxide at 40–60°C for 4–8 hours under controlled pH (9–12) to prevent hydrolysis .
  • Neutralization and purification : Washing with aqueous ethanol to remove unreacted reagents.
    Variations in these parameters can lead to MS values ranging from 0.5 to 3.0, impacting solubility and rheological properties. For reproducibility, document alkali concentration and reaction stoichiometry precisely .

Advanced: How can conflicting literature data on CHE solubility in polar solvents be resolved?

Answer:
Discrepancies in solubility reports often arise from differences in MS, substitution homogeneity, and analytical methods. For example:

  • High-MS CHE (MS >2.0) : Typically soluble in cold water but may form gels at elevated temperatures due to hydrophobic interactions .
  • Low-MS CHE (MS <1.0) : Requires alkaline or polar aprotic solvents (e.g., DMSO) for dissolution .
    To address contradictions:

Standardize characterization : Use size-exclusion chromatography (SEC) paired with multi-angle light scattering (MALS) to assess molecular weight and aggregation .

Control substitution patterns : Apply nuclear magnetic resonance (NMR) to quantify hydroxyethyl distribution (e.g., ¹³C NMR for C2/C6 substitution ratios) .

Report solvent history : Prehydration time and temperature significantly affect dissolution behavior .

Basic: What spectroscopic methods are most effective for characterizing CHE’s degree of substitution (DS)?

Answer:

  • ¹H/¹³C NMR : Directly quantifies hydroxyethyl groups by integrating peaks at δ 3.4–3.8 ppm (methylene protons) and δ 60–70 ppm (hydroxyethyl carbons) .
  • FTIR : Identifies ether linkages (C-O-C) at 1100–1050 cm⁻¹ and hydroxyl groups at 3400 cm⁻¹. Calibration against titrimetric methods (e.g., Zeisel cleavage) improves accuracy .
  • Elemental analysis : Measures nitrogen content (Kjeldahl method) in carboxymethyl-hydroxyethyl cellulose derivatives to calculate DS .

Table 1: Comparison of DS Determination Methods

MethodSensitivitySample Prep TimeAccuracy (±DS)
NMRHigh2–4 hours0.05
FTIRModerate1 hour0.1
ElementalLow6–8 hours0.2

Advanced: How do heterogeneous substitution patterns in CHE influence its rheological properties in aqueous solutions?

Answer:
Uneven hydroxyethyl distribution along the cellulose backbone creates regions of varying hydrophilicity, affecting:

  • Viscosity : Higher substitution homogeneity reduces shear-thinning behavior by minimizing hydrophobic domains .
  • Thermal stability : Clustered substitutions destabilize hydrogen bonds, lowering gelation temperatures .
    Methodological recommendations :
  • Use HPLC-SEC with viscometric detection to correlate substitution uniformity with intrinsic viscosity .
  • Perform rheometry under controlled shear rates (0.1–100 s⁻¹) to model industrial processing conditions .
    Contradictory findings in literature often stem from inadequate substitution profiling; always pair rheological data with DS/MS analysis .

Basic: What purification techniques ensure minimal residual alkali in CHE post-synthesis?

Answer:
Residual NaOH (>0.5%) can degrade cellulose chains and alter solubility. Effective methods include:

  • Dialysis : Use cellulose ester membranes (MWCO 12–14 kDa) against deionized water for 48 hours .
  • Solvent precipitation : Add CHE solution to acetone (1:3 v/v), filter, and dry at 40°C .
  • Conductivity testing : Verify residual alkali levels <0.1% via conductivity measurements (<50 µS/cm) .

Advanced: Why do studies report conflicting glass transition temperatures (Tg) for CHE, and how can this be mitigated?

Answer:
Reported Tg values for CHE range from 140°C to 180°C due to:

  • Moisture content : CHE is hygroscopic; even 2% moisture can lower Tg by 20–30°C .
  • Substitution degree : Higher MS increases chain flexibility, reducing Tg .
    Best practices :
  • Use dynamic mechanical analysis (DMA) in dry N₂ atmosphere to minimize humidity effects.
  • Pre-dry samples at 60°C under vacuum for 24 hours before testing .

Basic: How can researchers validate the absence of cytotoxic byproducts in CHE for biomedical applications?

Answer:

  • Liquid chromatography-mass spectrometry (LC-MS) : Screen for ethylene glycol dimers (m/z 106.1) and chlorinated byproducts (if synthesized via epichlorohydrin routes) .
  • Cell viability assays : Test CHE extracts (24-hour incubation) on L929 fibroblasts using ISO 10993-5 guidelines .
  • Endotoxin testing : Apply Limulus amebocyte lysate (LAL) assay to ensure levels <0.25 EU/mL .

Advanced: What computational models predict CHE’s interaction with other polysaccharides in composite materials?

Answer:

  • Molecular dynamics (MD) simulations : Model hydrogen bonding between CHE and chitosan using GROMACS with CHARMM36 force fields .
  • Coarse-grained models : Predict phase behavior in CHE/alginate blends via dissipative particle dynamics (DPD) .
    Validate simulations with experimental data from small-angle X-ray scattering (SAXS) to assess interchain distances .

Basic: What are the key considerations for replicating CHE’s enzymatic degradation studies?

Answer:

  • Enzyme selection : Use cellulase from Trichoderma reesei (≥2 U/mg) for consistent hydrolysis rates .
  • Substrate preparation : Mill CHE to 50–100 µm particle size to maximize surface area.
  • Control pH : Maintain pH 5.0 (acetate buffer) to stabilize enzyme activity .
    Report degradation products via HPAEC-PAD to quantify glucose and cellobiose yields .

Advanced: How can researchers resolve discrepancies in CHE’s reported antioxidant activity across studies?

Answer:
Variability arises from:

  • Sample purity : Residual lignin or hemicellulose in cellulose feedstock may confound results .
  • Assay interference : CHE’s viscosity in DPPH assays reduces radical accessibility, leading to false negatives .
    Solutions :
  • Purify CHE via ion-exchange chromatography to remove phenolic impurities.
  • Use electron paramagnetic resonance (EPR) instead of UV-Vis assays for accurate radical scavenging quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyethyl cellulose
Reactant of Route 2
Hydroxyethyl cellulose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.